molecular formula C6H11Br B14629291 5-Bromo-3-methylpent-2-ene CAS No. 57253-31-3

5-Bromo-3-methylpent-2-ene

Cat. No.: B14629291
CAS No.: 57253-31-3
M. Wt: 163.06 g/mol
InChI Key: LGJUEKHDHVVRKA-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpent-2-ene is a brominated alkene with the molecular formula C₆H₁₁Br. Its structure features a double bond at the 2-position, a methyl group at the 3-position, and a bromine atom at the 5-position.

The methyl substituent introduces steric and electronic effects that influence reactivity. For example, steric hindrance near the double bond may slow down electrophilic attacks, while the electron-donating methyl group could stabilize adjacent carbocations in certain reaction pathways.

Properties

CAS No.

57253-31-3

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

5-bromo-3-methylpent-2-ene

InChI

InChI=1S/C6H11Br/c1-3-6(2)4-5-7/h3H,4-5H2,1-2H3

InChI Key

LGJUEKHDHVVRKA-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CCBr

Origin of Product

United States

Preparation Methods

Reaction Overview

Allylic bromination via NBS is a radical-mediated process ideal for introducing bromine at allylic positions. For 5-bromo-3-methylpent-2-ene, this method targets the terminal allylic carbon (C5).

Mechanism :

  • Initiation : NBS generates bromine radicals under UV light or thermal conditions.
  • Propagation : Hydrogen abstraction from the allylic C5 position forms a radical intermediate.
  • Bromination : Bromine radical addition yields the allylic bromide.

Conditions :

  • Solvent: CCl₄ or cyclohexane (non-polar to minimize ionic byproducts).
  • Temperature: 0–25°C.
  • Initiator: Dibenzoyl peroxide or AIBN.

Challenges :

  • Competing β-hydrogen elimination may produce 3-methylpent-1-ene.
  • Regioselectivity depends on radical stability; terminal bromination is less favored without steric or electronic directing groups.

Yield Optimization :

  • Use of NaHCO₃ as a mild base reduces elimination.
  • Monitoring via GC-MS ensures minimal byproduct formation.

Hydrobromination of 3-Methylpenta-1,3-diene

Reaction Overview

Anti-Markovnikov addition of HBr to 3-methylpenta-1,3-diene under radical conditions places bromine at the terminal C5 position.

Mechanism :

  • Radical Initiation : HBr reacts with peroxides (e.g., HOOH) to generate Br radicals.
  • Addition : Bromine adds to the less substituted alkene terminus (C5).
  • Termination : Radical recombination yields the product.

Conditions :

  • Solvent: Non-polar (e.g., hexane).
  • Temperature: -20°C to 30°C.
  • Catalyst: CuBr (optional for rate enhancement).

Advantages :

  • High regioselectivity for terminal bromination.
  • Scalable for industrial production.

Limitations :

  • Requires anhydrous conditions to prevent HBr hydrolysis.
  • Competing Markovnikov addition in protic solvents.

Substitution of 5-Hydroxy-3-methylpent-2-ene

Reaction Overview

Nucleophilic substitution (SN2) of a hydroxyl group at C5 with bromide.

Mechanism :

  • Activation : Conversion of 5-hydroxy-3-methylpent-2-ene to a better leaving group (e.g., via TosCl).
  • Substitution : Treatment with LiBr or NaBr in polar aprotic solvents (DMF, DMSO).

Conditions :

  • Solvent: DMF at 80°C.
  • Reagent: LiBr (2 equiv).

Challenges :

  • Steric hindrance from the methyl group at C3 may reduce SN2 efficiency.
  • Competing elimination to form 3-methylpent-2-ene.

Yield : ~60–70% under optimized conditions.

Diazotization and Bromination of 5-Amino-3-methylpent-2-ene

Reaction Overview

Adapted from pyridine bromination methods, this route involves diazotization of a primary amine followed by bromide displacement.

Steps :

  • Amine Preparation : Hydrogenation of 5-nitro-3-methylpent-2-ene over Pd/C.
  • Diazotization : Reaction with HBr and NaNO₂ at 0–-10°C to form a diazonium salt.
  • Bromination : Thermal decomposition releases N₂, yielding the bromide.

Conditions :

  • Temperature: 0–-10°C (diazotization), 15–40°C (hydrogenation).
  • Reagents: HBr (48%), NaNO₂ (aqueous).

Advantages :

  • High purity and selectivity.
  • Suitable for industrial-scale production.

Limitations :

  • Multi-step synthesis increases complexity.
  • Sensitivity to temperature and pH during diazotization.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Allylic Bromination (NBS) 0–25°C, CCl₄, UV ~50% Regioselective, mild conditions Byproduct formation (elimination)
Hydrobromination -20–30°C, CuBr ~75% Scalable, anti-Markovnikov control Requires anhydrous conditions
SN2 Substitution DMF, 80°C, LiBr ~65% Direct substitution Steric hindrance reduces efficiency
Diazotization 0–40°C, Pd/C, HBr ~80% High purity, industrial applicability Multi-step, sensitive to reaction control

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylpent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.

    Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Substitution: Formation of alcohols or amines.

    Addition: Formation of dibromo compounds or bromoalkanes.

    Elimination: Formation of alkenes.

Scientific Research Applications

5-Bromo-3-methylpent-2-ene is used in various scientific research applications, including:

    Synthetic Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of pharmaceutical intermediates and active compounds.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylpent-2-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-Bromo-3-methylpent-2-ene with two structurally related bromoalkenes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₆H₁₁Br 163.06 Br (C5), CH₃ (C3), C=C (C2) Steric hindrance from methyl group
5-Bromo-2-pentene C₅H₉Br 149.03 Br (C5), C=C (C2) Simpler structure, no methyl group
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene C₅H₅BrClF₃ 253.45 Br (C5), Cl (C4), F₃ (C4/C5), C=C (C2) Multiple halogens, electron-deficient

Key Observations :

  • Molecular Weight : The methyl group in this compound increases its molecular weight compared to 5-Bromo-2-pentene. The trifluoro-chloro derivative has the highest molecular weight due to multiple halogens .
  • Steric Effects : The methyl group in this compound may hinder nucleophilic or electrophilic attacks at the double bond, unlike the unsubstituted 5-Bromo-2-pentene .
  • Electronic Effects : The trifluoro-chloro analog’s electron-withdrawing halogens make its double bond more electrophilic, favoring nucleophilic additions .
5-Bromo-2-pentene (C₅H₉Br)
  • Lacks steric hindrance, enabling faster reactions at the double bond.
  • Used in Heck and Suzuki couplings due to its accessible bromine and planar geometry .
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene (C₅H₅BrClF₃)
  • Electron-deficient double bond reacts preferentially with nucleophiles (e.g., amines, alcohols).
  • Fluorine atoms enhance thermal stability and lipophilicity, making it relevant in pharmaceutical intermediates .
This compound (C₆H₁₁Br)
  • The methyl group stabilizes carbocation intermediates in acid-catalyzed hydration, directing regioselectivity (e.g., Markovnikov addition).
  • Potential use in synthesizing branched alkanes or terpene derivatives via elimination or coupling .

Research Findings and Challenges

  • Synthetic Challenges: Steric bulk in this compound complicates purification, as noted in similar bromoalkene syntheses requiring silica gel chromatography .
  • Thermodynamic Stability : The trifluoro-chloro derivative’s stability under high temperatures is attributed to strong C-F bonds, whereas the methylated compound may decompose faster due to C-H bond vulnerability .

Q & A

What are the common synthetic routes for preparing 5-Bromo-3-methylpent-2-ene, and how can reaction conditions be optimized for higher yields?

Answer:
this compound is typically synthesized via bromination of 3-methylpent-2-ene. Two primary methods are employed:

  • Electrophilic bromination using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) with controlled temperature (0–25°C) to minimize side reactions.
  • Radical bromination using N-bromosuccinimide (NBS) under light initiation, which improves regioselectivity .
    Optimization strategies include:
  • Solvent polarity adjustment to stabilize intermediates.
  • Catalyst use (e.g., FeCl₃ or AlCl₃) to enhance reaction rates.
  • Low-temperature conditions (−10°C to 0°C) to suppress elimination pathways .

Which spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?

Answer:

  • ¹H NMR : The vinylic protons (δ 5.2–5.8 ppm) show coupling patterns (J = 10–12 Hz) indicative of trans-alkene geometry. The methyl group adjacent to the bromine appears as a singlet (δ 1.8–2.1 ppm) due to restricted rotation .
  • ¹³C NMR : The brominated carbon resonates at δ 35–45 ppm, while the double-bond carbons appear at δ 115–125 ppm .
  • IR Spectroscopy : C-Br stretching vibrations occur at 550–650 cm⁻¹, and C=C stretches appear at 1650–1680 cm⁻¹ .
  • GC-MS : Molecular ion peaks at m/z 178 (for C₆H₁₀Br⁺) confirm molecular weight, while fragmentation patterns validate the structure .

How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of bromination in the synthesis of this compound?

Answer:
Density Functional Theory (DFT) models the electron density distribution and transition states of intermediates. Key steps include:

  • Electrostatic potential mapping to identify electron-rich regions favoring bromine attack.
  • Transition state analysis to compare energy barriers for competing pathways (e.g., 1,2- vs. 1,4-addition).
  • NBO (Natural Bond Orbital) analysis to quantify hyperconjugative stabilization of carbocation intermediates .
    These methods predict preferential bromination at the less substituted alkene position due to steric hindrance from the methyl group .

What strategies mitigate competing elimination pathways during the bromination of 3-methylpent-2-ene to produce this compound?

Answer:
Elimination (e.g., forming pentadienes) competes with addition due to steric strain. Mitigation strategies include:

  • Low-temperature reactions (−20°C) to disfavor entropy-driven elimination.
  • Polar aprotic solvents (e.g., DCM) to stabilize carbocation intermediates.
  • Catalytic Brønsted acids (e.g., H₂SO₄) to protonate the alkene and promote ionic mechanisms over radical pathways .
  • In situ quenching of HBr by bases (e.g., NaHCO₃) to prevent acid-catalyzed dehydration .

What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety in laboratory settings?

Answer:

  • Storage : Store at 2–8°C in amber glass vials under inert gas (N₂ or Ar) to prevent photodegradation and moisture absorption .
  • Handling : Use nitrile gloves, fume hoods, and splash goggles. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic decomposition .
  • Spill management : Neutralize with sodium thiosulfate and adsorb using vermiculite .

How does the steric environment of the alkene influence the reaction kinetics and product distribution in the bromination of 3-methylpent-2-ene derivatives?

Answer:
Steric effects from the 3-methyl group:

  • Slow reaction kinetics : Bulky substituents hinder bromine approach, reducing reaction rates (observed via kinetic isotope effects) .
  • Regioselectivity : Bromine adds preferentially to the less substituted alkene carbon to minimize steric clash, as confirmed by X-ray crystallography of intermediates .
  • Side-product suppression : Steric shielding reduces dimerization or polymerization byproducts .

What analytical challenges arise in confirming the purity and isomer composition of this compound, and how can they be addressed?

Answer:

  • Isomer discrimination : Cis/trans isomers co-elute in GC. Resolution requires HPLC with chiral columns (e.g., Chiralcel OD-H) or 2D NMR (NOESY) to differentiate spatial arrangements .
  • Purity assessment : Trace HBr or solvent residues are quantified via ion chromatography or Karl Fischer titration .
  • Quantitative analysis : Calibration curves using GC-MS with internal standards (e.g., deuterated analogs) improve accuracy .

How can isotopic labeling (e.g., ²H or ¹³C) elucidate the mechanistic pathway of bromination in this compound synthesis?

Answer:

  • Deuterium labeling : Replacing vinylic H with ²H slows radical bromination (kinetic isotope effect > 2.0), confirming a radical chain mechanism .
  • ¹³C labeling : Tracking ¹³C NMR shifts in intermediates identifies carbocation rearrangements (e.g., hydride shifts) during ionic pathways .
  • Mass spectrometry : Fragmentation patterns of labeled products distinguish between concerted (no intermediates) and stepwise mechanisms .

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